Product packaging for 4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione(Cat. No.:CAS No. 1891-29-8)

4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

Cat. No.: B167388
CAS No.: 1891-29-8
M. Wt: 276.28 g/mol
InChI Key: VJQAFLAZRVKAKM-UHFFFAOYSA-N
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Description

Lactucin is a bitter sesquiterpene lactone naturally found in plants of the Cichorium genus, such as chicory (Cichorium intybus) . This compound is of significant interest in biochemical and pharmacological research due to its diverse bioactivities. In oncology research, Lactucin has demonstrated cytotoxic effects against specific cancer cell lines. Studies on lung adenocarcinoma cells (A549 and H2347) show that Lactucin inhibits proliferation by downregulating the MAPK pathway and key enzymes in central carbon metabolism, induces apoptosis, and causes cell cycle arrest at the G0/G1 phase . Apoptosis is triggered through the upregulation of pro-apoptotic proteins like Bax and p53, downregulation of Bcl-2, and cleavage of caspase-3 and PARP . Recent investigations highlight its potential in hepatology. A 2024 study reported that Lactucin can reverse liver fibrosis in mouse models by inhibiting the TGF-β1/STAT3 signaling pathway. It also regulates short-chain fatty acid metabolism, suggesting a mechanism of action linked to the gut-liver axis . Furthermore, Lactucin is recognized for its anti-inflammatory properties and has been reported to inhibit adipogenesis by downregulating the JAK2/STAT3 signaling pathway . Researchers are exploring its sedative and analgesic effects as well . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B167388 4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione CAS No. 1891-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQAFLAZRVKAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035814
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1891-29-8
Record name Lactucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035814
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 228 °C
Record name Lactucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035814
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Lactucin Biosynthesis and Metabolic Engineering

Farnesyl Diphosphate (B83284) (FPP) as a Precursor

The biosynthesis of sesquiterpenes, including the sesquiterpene lactones, begins with the universal precursor farnesyl diphosphate (FPP). tandfonline.comnih.govwikipedia.orgroyalsocietypublishing.org FPP is a 15-carbon isoprenoid molecule synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves produced via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.govroyalsocietypublishing.org FPP serves as a key branching point in plant metabolism, giving rise to various classes of compounds in addition to STLs. royalsocietypublishing.org

Enzymatic Pathways in Sesquiterpene Lactone Biosynthesis

The conversion of FPP into the diverse array of sesquiterpene lactones involves a cascade of enzymatic steps. The initial step is catalyzed by sesquiterpene synthases, which cyclize FPP to form various sesquiterpene backbones. tandfonline.comnih.govwur.nlencyclopedia.pub In the case of lactucin biosynthesis, the pathway proceeds through the germacrane (B1241064) backbone. tandfonline.comwur.nlfrontiersin.org

Germacrene A Synthase (GAS) Activity and Role

Germacrene A synthase (GAS) is a key enzyme in the initial stages of lactucin biosynthesis. It catalyzes the cyclization of FPP to form germacrene A. tandfonline.comnih.govfrontiersin.orgnih.gov Germacrene A is a central intermediate in the biosynthesis of many sesquiterpenes, including those with germacrane, eudesmane, and guaiane (B1240927) skeletons, the latter of which is characteristic of lactucin. tandfonline.comfrontiersin.orgresearchgate.netd-nb.info Studies in chicory (Cichorium intybus) have identified isoforms of germacrene A synthase, such as CiGASlo and CiGASsh. icm.edu.pl The activity of GAS is crucial for providing the germacrene A scaffold that is subsequently modified to produce lactucin. frontiersin.orgnih.gov

Germacrene A Oxidase (GAO) Activity

Following the formation of germacrene A by GAS, germacrene A oxidase (GAO) catalyzes the oxidation of germacrene A. nih.govplos.org This enzyme, a cytochrome P450, is involved in modifying the germacrene A structure, typically initiating the steps that lead to the formation of the lactone ring characteristic of STLs. tandfonline.comnih.govplos.org In chicory, CiGAO is one of the cytochrome P450 enzymes identified in the STL biosynthetic pathway. acs.orgresearchgate.net GAO activity leads to the formation of germacrene A acid, often via intermediate alcohol and aldehyde forms. wur.nlplos.org

Costunolide (B1669451) Synthase (COS) Activity

Costunolide synthase (COS), another cytochrome P450 enzyme, plays a role in the formation of costunolide from germacrene A acid. tandfonline.comnih.govplos.orgnih.gov COS catalyzes the hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form costunolide, a germacranolide. tandfonline.complos.orgnih.govresearchgate.net Costunolide is considered a key intermediate and a branching point in the biosynthesis of various types of sesquiterpene lactones, including germacranolides, eudesmanolides, and guaianolides like lactucin. tandfonline.comwur.nlresearchgate.netresearchgate.net

Kauniolide (B3029866) Synthase (KLS) and Downstream Enzymes

The biosynthesis of guaianolides such as lactucin from costunolide involves further enzymatic transformations. Kauniolide synthase (KLS) is an enzyme responsible for converting costunolide into kauniolide. tandfonline.comacs.orgresearchgate.net This conversion typically involves hydroxylation and a rearrangement of the germacrane backbone to the guaiane skeleton found in kauniolide. tandfonline.com Studies in Cichorium intybus have identified CiKLS genes involved in this step. acs.orgresearchgate.netresearchgate.net Kauniolide serves as a precursor for downstream enzymes that lead to the formation of lactucin. tandfonline.comacs.org

Lactucin Synthase (CiLCS) Identification and Function

The final steps in lactucin biosynthesis involve the conversion of kauniolide derivatives into lactucin. In chicory (Cichorium intybus), the enzyme responsible for the conversion of 8-deoxylactucin (B1214627) to lactucin has been identified as lactucin synthase (CiLCS), a cytochrome P450 enzyme classified as CYP71DD33. acs.orgresearchgate.netnih.gov This enzyme catalyzes the regiospecific hydroxylation of 8-deoxylactucin at the C8 position to produce lactucin. acs.orgresearchgate.netnih.gov Research using techniques like CRISPR/Cas9-based genome editing in chicory has demonstrated that inactivation of the CiLCS gene leads to a significant reduction in lactucin and lactucopicrin production and a corresponding increase in the accumulation of 8-deoxylactucin, confirming the function of CiLCS in this pathway. acs.orgresearchgate.netnih.gov Enzyme activity assays using yeast microsomes expressing CiLCS have further validated its role in converting 8-deoxylactucin to lactucin. acs.orgresearchgate.netnih.gov The gene encoding CiLCS is predominantly expressed in the laticifers of chicory, suggesting that the late stages of STL biosynthesis occur in these structures. acs.orgnih.gov

Genomic and Transcriptomic Insights into Lactucin Biosynthesis Regulation

Genomic and transcriptomic studies have provided insights into the regulation of STL biosynthesis, including lactucin, in plants like chicory. Transcriptome analysis has been used to identify differentially expressed genes related to the sesquiterpenoid pathway cnr.itfrontiersin.org. In comparative transcriptome studies of different chicory varieties, genes involved in the upstream portion of the STL pathway, such as germacrene A synthase (GAS) and germacrene A oxidase (GAO), showed positive correlation between their transcription levels and the content of lactucin-like molecules, suggesting transcriptional regulation of STL biosynthesis cnr.itfrontiersin.org. Furthermore, transcription factors, including MYB and bHLH types, have been suggested to play a role in regulating this pathway based on correlation analyses between their expression and the levels of STLs and biosynthetic genes cnr.itfrontiersin.org. Studies have also indicated that STL biosynthesis in Cichorium intybus can be controlled by phytohormones like methyl jasmonate (MeJA) researchgate.netresearchgate.net.

Biotechnological Approaches for Modulating Lactucin Accumulation

Biotechnological approaches, particularly metabolic engineering, offer promising avenues for modulating the accumulation of lactucin and related STLs in plants researchgate.neticm.edu.pluminho.pt. These strategies aim to increase the production of desired compounds by manipulating the biosynthetic pathway researchgate.neticm.edu.pl.

CRISPR/Cas9-Mediated Gene Editing for Pathway Engineering

CRISPR/Cas9 genome editing has emerged as a valuable tool for studying the function of genes involved in specialized metabolite biosynthetic pathways and for targeted modification of gene sequences to alter metabolite content nih.govimrpress.com. In chicory, CRISPR/Cas9 has been successfully applied to inactivate genes in the STL biosynthetic pathway to modify STL levels researchgate.netacs.orgimrpress.com.

Targeted inactivation of the CiLCS gene (encoding lactucin synthase, CYP71DD33) using CRISPR/Cas9 in chicory resulted in a significant reduction and nearly complete elimination of endogenous lactucin and lactucopicrin, along with their oxalated forms, in the taproots researchgate.netacs.orgnih.gov. This interruption of biosynthesis led to a notable increase in the accumulation of 8-deoxylactucin and its derivatives researchgate.netacs.orgnih.gov. This demonstrates the potential of CRISPR/Cas9 for redirecting metabolic flux within the pathway to favor the accumulation of specific precursors with desired properties researchgate.netacs.org.

Different transformation methods can be used for delivering the CRISPR/Cas9 system into plant cells, including Agrobacterium-mediated transformation and protoplast transfection nih.gov. Agrobacterium-mediated transformation typically leads to stable integration of the CRISPR/Cas9 system, while protoplast transfection allows for transient expression nih.gov. Studies in chicory have shown that Agrobacterium rhizogenes-mediated stable transformation can result in higher mutation frequencies compared to protoplast transient expression systems researchgate.netacs.org.

Heterologous Host Systems for Biosynthesis Reconstruction

Reconstructing plant metabolic pathways in heterologous host systems provides a powerful platform for the biotechnological production of natural products, including STLs researchgate.nettandfonline.comresearchgate.net. This approach allows for controlled biosynthesis and potentially higher yields of specific compounds icm.edu.plresearchgate.net.

The full biosynthesis pathway of guaianolide-type sesquiterpene lactones, which includes lactucin and lactucopicrin, has been reconstructed in heterologous hosts such as Nicotiana benthamiana and yeast researchgate.nettandfonline.com. This reconstruction involves introducing the genes encoding the necessary enzymes from the plant source into the host organism researchgate.nettandfonline.com. For instance, the enzyme activity of CYP71DD33 (CiLCS) in converting 8-deoxylactucin to lactucin was demonstrated in vitro using yeast microsome assays researchgate.netacs.orgnih.gov. Other heterologous hosts explored for STL production include Nicotiana tabacum, the moss Physcomitrium patens, and E. coli tandfonline.com. These systems offer the potential for sustainable and scalable production of lactucin and its derivatives.

Extraction, Isolation, and Analytical Characterization Methodologies

Advanced Extraction Techniques for Sesquiterpene Lactones

Various extraction techniques are employed to obtain sesquiterpene lactones, including lactucin, from plant materials. Traditional methods such as maceration and Soxhlet extraction have been used. wikipedia.org More advanced techniques aim to improve efficiency, reduce extraction time, and minimize degradation of these sensitive compounds. Examples of such techniques include ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction (SFE). wikipedia.orgresearchgate.net

One study investigating the extraction of 11,13-dihydrolactucin and lactucin from chicory roots found that a 17-hour water maceration at 30 °C yielded the best results for increasing the content of these free sesquiterpene lactones while favoring the hydrolysis of their conjugated forms. nih.govresearchgate.net On a larger scale, this method applied to 750 g of freeze-dried chicory root powder, followed by liquid-liquid extraction and reversed-phase chromatography, yielded substantial quantities of lactucin and 11,13-dihydrolactucin. nih.govresearchgate.net Another approach for preparing lactucin from Cichorium intybus involves cold extraction with ethanol, followed by concentration and extraction with solvents like n-butanol and ethyl acetate (B1210297). google.com

Different plant parts and species can influence the efficiency of extraction and the yield of lactucin. For instance, in Lactuca species, lactucin content can vary significantly between latexes of different species, with L. serriola showing the highest content in one study. semanticscholar.org The stage of plant development can also impact sesquiterpene lactone content, with the highest levels often observed during bolting. mdpi.com

Chromatographic Purification Strategies for Lactucin and Related Compounds

Chromatographic methods are essential for purifying lactucin from crude plant extracts, which contain a complex mixture of compounds. Common strategies include column chromatography (CC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). wikipedia.orgresearchgate.net

Medium-pressure preparative liquid chromatography (MPPLC) has been successfully used for the rapid separation of lactucin and lactucopicrin from Cichorium glandulosum. researchgate.net This method, coupled with TLC tracking, allowed for the isolation of crude products with purity rates exceeding 80%. researchgate.net Silica gel column chromatography is frequently employed, often with gradient elution using solvent systems like n-hexane-ethyl acetate. google.compatsnap.com Repeated column chromatography and techniques like Sephadex LH-20 gel filtration chromatography and preparative thin-layer chromatography can further enhance purity. google.com

Reversed-phase chromatography is also utilized in the purification process, particularly after liquid-liquid extraction steps. nih.govresearchgate.net Countercurrent partition chromatography (CPC) using a two-phase solvent system (e.g., n-hexane, ethyl acetate, methanol, water) has been developed to separate sesquiterpene lactones from other components like inulin (B196767) in chicory extracts. mdpi.com High-speed counter-current chromatography (HSCCC) is another rapid and effective method for isolating and purifying sesquiterpene lactones. patsnap.combioline.org.br

Table 1 summarizes some chromatographic methods used for lactucin purification.

MethodStationary PhaseMobile Phase / Solvent SystemApplicationReference
MPPLCNot specifiedNot specifiedSeparation of lactucin and lactucopicrin researchgate.net
CCSilica geln-hexane-ethyl acetate (gradient)Purification of lactucin google.compatsnap.com
CCSilica gelDichloromethane-methanol (gradient)Purification of lactucin google.com
Reversed-phase ChromatographyNot specifiedMethanol/Water (with formic acid)Purification of lactucin and dihydrolactucin nih.govresearchgate.net
CPCLower phasen-hexane:ethyl acetate:methanol:water (7:3:5:5)Separation of sesquiterpene lactones mdpi.com
HSCCCNot specifiedEthyl acetate: n-butanol: methanol: water (4:6:1:20)Isolation and purification of sesquiterpene lactones bioline.org.br

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for confirming the structure of isolated lactucin and quantifying its concentration in various samples. UV-Vis, LC-MS, and NMR are commonly employed for the identification and quantification of sesquiterpene lactones. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as HMQC, HMBC, COSY, and NOESY), is a primary tool for the structural elucidation of lactucin and its derivatives. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov By analyzing the chemical shifts, splitting patterns, and correlations between different nuclei, the complete structure and stereochemistry of lactucin can be determined. researchgate.netresearchgate.netnih.govnih.gov NMR has been used to confirm the structures of isolated lactucin and related guaianolides. researchgate.netresearchgate.netbiocrick.com For instance, ¹H NMR analysis has been used to identify lactucin in chicory extracts. google.com Complete ¹H and ¹³C NMR signal assignments for lactucin-type sesquiterpene lactone glycosides have been achieved through 1D and 2D NMR experiments. researchgate.netnih.gov

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of lactucin, aiding in its identification. LC-MS and LC-MS/MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. nih.govresearchgate.netmdpi.comacs.orgnih.govpubcompare.ai

LC-MS/MS methods have been developed for the quantification of lactucin and related compounds. nih.govnih.gov Ultra-high-performance liquid chromatography with electrospray ionization and mass spectrometry (UHPLC-ESI-MS) is used for determining the concentration of sesquiterpene lactones in chicory root extracts. mdpi.com High-resolution mass spectrometry (HRMS), such as Orbitrap-HRMS, coupled with MS/MS, is used for the quantitative analysis and identification of sesquiterpene lactones, including lactucin, in plant samples. researchgate.net Accurate mass measurements and fragmentation patterns obtained from MS/MS analysis help confirm the identity of lactucin. researchgate.net Predicted LC-MS/MS spectra for lactucin are also available, serving as a guide for identification. hmdb.cahmdb.ca

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for both the separation and quantification of lactucin in plant extracts and other matrices. semanticscholar.orgwikipedia.orgwikidata.orgresearchgate.netaminer.cn HPLC allows for the separation of lactucin from other co-occurring compounds based on their differential interactions with the stationary and mobile phases.

HPLC methods are routinely employed for the qualitative and quantitative analysis of sesquiterpene lactones, including lactucin, in various Lactuca species and chicory. semanticscholar.orgmdpi.comwikipedia.orgwikidata.orgresearchgate.netaminer.cnashs.org Quantification is typically achieved by measuring the peak area of lactucin in the chromatogram and comparing it to a calibration curve prepared using a standard substance. semanticscholar.orgresearchgate.net Diode-array detection (DAD) is commonly used in conjunction with HPLC for detecting sesquiterpene lactones based on their UV absorbance. semanticscholar.org Retention times in HPLC chromatograms are used for the identification of lactucin by comparison with standards. semanticscholar.org

Table 2 presents examples of lactucin content determined by HPLC in different Lactuca species latexes.

SpeciesLactucin Content (mg/g latex)Reference
Lactuca serriola57.53 ± 0.27 semanticscholar.org
Lactuca salignaDetected (quantity not specified) semanticscholar.org
Lactuca vimineaDetected (quantity not specified) semanticscholar.org
Lactuca glareosaDetected (quantity not specified) semanticscholar.org
Lactuca mulgedioidesNot detected semanticscholar.org

HPLC analysis of green romaine leaf extract showed a lactucin content of 0.78 mg/g of extract in one study. researchgate.net Another study on green romaine lettuce reported lactucin content of 1071.1 µg/g of extract. researchgate.net

Mechanistic Research into Lactucin S Biological Activities

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies have provided insights into how lactucin exerts its effects on cancer cells, revealing interactions with key cellular processes and signaling pathways.

Anticancer Activity

Lactucin has demonstrated anticancer activity in various in vitro models, impacting cell proliferation, survival, and metabolism through distinct molecular mechanisms.

Cell Cycle Arrest Induction (e.g., G0/G1 phase)

Lactucin has been shown to induce cell cycle arrest in cancer cells. In lung adenocarcinoma cell lines such as A549 and H2347, lactucin significantly inhibits the cell cycle at the G0/G1 phase. researchgate.netnih.gov This arrest is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p53, while simultaneously downregulating cyclins and CDKs, which are crucial for cell cycle progression. researchgate.net Similarly, in HL-60 human leukemia cells, lactucin induced dose-dependent sub-G1 cell cycle arrest. semanticscholar.orgbdpsjournal.orgresearchsquare.com Another study in 3T3-L1 cells indicated that lactucin treatment effectively arrested the cell cycle at the G0/G1 phase, preventing mitotic clonal expansion. mdpi.com This effect was linked to a significant reduction in Cyclin-dependent kinase 2 (CDK2) levels and sustained expression of p21 and p27. mdpi.com

Data Table: Lactucin's Impact on Cell Cycle Regulators (In Vitro)

Cell LineCell Cycle Phase ArrestUpregulated ProteinsDownregulated Proteins
A549, H2347G0/G1p21, p53, Bax, PTENCyclins, CDKs, Bcl-2
HL-60Sub-G1Not specifiedNot specified
3T3-L1G0/G1p21, p27CDK2
Apoptosis Induction (e.g., caspase pathway activation, BCL-2, Bax, CFLARL modulation)

Apoptosis, or programmed cell death, is a key mechanism by which lactucin exerts its anticancer effects. Studies have shown that lactucin induces apoptosis in various cancer cell lines. In A549 and H2347 cells, lactucin treatment led to an increase in both early and late apoptosis. researchgate.net This was accompanied by changes in the expression of apoptosis-related proteins, including upregulation of Bax and downregulation of Bcl-2. researchgate.netnih.gov Activation of Caspase-3 and cleavage of PARP were also observed, indicating the involvement of the caspase pathway in lactucin-induced apoptosis. researchgate.net In Caki-1 human renal cancer cells, lactucin treatment induced apoptosis in a dose-dependent manner through the activation of the caspase pathway. researchgate.netnih.gov This was mediated by the downregulation of BCL-2 and CFLARL expression levels, with BCL-2 downregulation occurring at the transcriptional level via inactivation of the NF-κB pathway, and CFLARL downregulation involving reduced protein stability. researchgate.netnih.gov Reactive oxygen species (ROS) production was found to mediate this apoptosis induction and the downregulation of BCL-2 and CFLARL. researchgate.netnih.gov Another study using 3,4-dihydro-lactucin, a related compound, also showed apoptosis induction in MDA-MB-231 cells, characterized by mitochondrial membrane potential depolarization and increased caspase 3 and 8 activities. nih.gov

Data Table: Lactucin's Impact on Apoptosis Markers (In Vitro)

Cell LineApoptotic Markers/EventsProtein Modulation (Upregulated/Downregulated)Involved Pathways
A549, H2347Increased early and late apoptosis, PARP cleavageBax (Upregulated), Bcl-2 (Downregulated)Caspase pathway
Caki-1Dose-dependent apoptosis, Caspase pathway activationBCL-2 (Downregulated), CFLARL (Downregulated)Caspase pathway, NF-κB, ROS
MDA-MB-231Mitochondrial membrane potential depolarization, Caspase 3/8 activationNot specifiedCaspase pathway
HL-60Cell shrinkage, membrane blebbing, vacuole appearance, mitochondrial/ER swellingNot specifiedNot specified
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., MEK, ERK phosphorylation inhibition)

The MAPK/ERK pathway plays a crucial role in cell proliferation and survival, and its dysregulation is frequently observed in cancer. plos.orgnih.govwikipedia.org Lactucin has been shown to modulate this pathway. In A549 lung cancer cells, lactucin inhibits cell proliferation by downregulating the MAPK/ERK pathway. mdpi.com Western blot analysis revealed that lactucin downregulates the phosphorylation of MEK and ERK. mdpi.comfrontiersin.orgresearchgate.net This downregulation of the MAPK/ERK pathway can lead to the downregulation of proteins involved in cell cycle progression, such as Cyclin D1, and upregulation of tumor suppressors like p53 and p21. mdpi.com

Data Table: Lactucin's Impact on MAPK Pathway (In Vitro)

Cell LinePathway ModulatedKey Proteins AffectedEffect on Phosphorylation
A549MAPK/ERKMEK, ERKInhibition
RAW264.7MAPK/ERK, p38, AKTERK1/2, p38, AKTInhibition
Impact on Central Carbon Metabolism (e.g., PGM, PKM, LDHA, PDH interaction)

Cancer cells often exhibit altered metabolic pathways, including central carbon metabolism, to support their rapid proliferation. researchgate.netnih.gov Lactucin has been found to interact with key enzymes in this process. Activity-based protein profiling (ABPP) analysis in A549 cell lysate using a biotinylated lactucin probe revealed that lactucin binds to PGM, PKM, and LDHA. researchgate.netnih.gov These are critical enzymes in central carbon metabolism in cancer cells. researchgate.netnih.gov By binding to these enzymes, lactucin limits the growth of cancer cells. researchgate.netnih.gov The downregulation of the MAPK/ERK pathway by lactucin may also contribute to the reduced expression of enzymes like PGM, PKM, and LDHA, further impacting carbon metabolism needed for malignancy. researchgate.net

Data Table: Lactucin's Interaction with Central Carbon Metabolism Enzymes (In Vitro)

Cell LineTechnique UsedEnzymes Bound by LactucinRole of Enzymes
A549ABPPPGM, PKM, LDHACritical in central carbon metabolism in cancer cells
JAK2/STAT3 Signaling Pathway Downregulation

The JAK2/STAT3 signaling pathway is involved in various cellular processes, including cell proliferation, survival, and differentiation, and is often constitutively active in cancer. guidetopharmacology.orgresearcherslinks.com Lactucin has been shown to downregulate this pathway. Studies have indicated that lactucin inhibits adipogenesis by downregulating the JAK2/STAT3 signaling pathway. mdpi.comchemfaces.cnbiocrick.com This downregulation is associated with reduced phosphorylation of JAK2 and STAT3. mdpi.combiocrick.com The inactivation of STAT3 appears to be a limiting factor for the anti-adipogenic effect of lactucin. biocrick.com While this effect was observed in the context of adipogenesis, the downregulation of JAK2/STAT3 signaling by lactucin suggests a potential mechanism relevant to its anticancer activities, as this pathway promotes cell proliferation and survival in various cancers. guidetopharmacology.orgresearcherslinks.com

Data Table: Lactucin's Impact on JAK2/STAT3 Pathway (In Vitro)

Cell LinePathway ModulatedKey Proteins AffectedEffect on Phosphorylation
3T3-L1JAK2/STAT3JAK2, STAT3Reduced phosphorylation
p53 and p21 Upregulation

Lactucin has been shown to influence cell cycle progression and induce apoptosis in certain cancer cell lines. Studies have indicated that Lactucin can upregulate the expression of p53 and p21 proteins. mdpi.comresearchgate.net For instance, in lung adenocarcinoma cell lines (A549 and H2347), Lactucin treatment led to a dose-dependent upregulation of both p21 and p53 expression. mdpi.comresearchgate.net This upregulation of p53 and p21 is associated with cell cycle inhibition, particularly at the G0/G1 stage. mdpi.comresearchgate.net p53 is a tumor suppressor protein that can induce cell cycle arrest or apoptosis in response to DNA damage or other cellular stresses, while p21 is a cyclin-dependent kinase inhibitor that acts downstream of p53 to mediate cell cycle arrest. researchgate.netresearchgate.netdntb.gov.ua The induction of p53 can lead to the upregulation of p21. researchgate.netdntb.gov.ua

Anti-inflammatory Mechanisms

Lactucin exhibits anti-inflammatory properties through the modulation of several key signaling pathways and inflammatory mediators. researchgate.netmdpi.comnih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating inflammatory responses. nih.gov Studies have demonstrated that Lactucin can inhibit the activation of the MAPK pathway. researchgate.netnih.gov Specifically, Lactucin has been shown to decrease the phosphorylation of p38 and Extracellular Signal-Regulated Kinase (ERK) in activated inflammatory cells. nih.gov This inhibition of MAPK phosphorylation contributes to its anti-inflammatory effects. nih.govnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is another central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govencyclopedia.pub Research suggests that Lactucin can inhibit the activation of the NF-κB pathway. dntb.gov.uaencyclopedia.pub While the precise mechanism of NF-κB inhibition by Lactucin is not detailed in the provided snippets, other sesquiterpene lactones have been shown to inhibit NF-κB translocation and DNA binding, often by affecting IκBα phosphorylation and degradation. nih.govencyclopedia.pub

Lactucin influences the production and expression of various inflammatory mediators. nih.govencyclopedia.pubmdpi.com Studies in LPS-activated macrophages (RAW264.7 cells) have shown that Lactucin can significantly inhibit the mRNA expression and protein production of pro-inflammatory factors such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.govencyclopedia.pubmdpi.com Additionally, Lactucin has been observed to inhibit the release of inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com

Data on the effect of Lactucin on inflammatory mediators in LPS-activated RAW264.7 cells:

Inflammatory MediatorEffect of Lactucin Treatment
iNOS mRNA ExpressionSignificantly inhibited nih.gov
COX-2 mRNA ExpressionSignificantly inhibited nih.gov
IL-6 mRNA ExpressionSignificantly inhibited nih.gov
TNF-α mRNA ExpressionInhibitory effect observed (not always statistically significant) nih.gov
NO ProductionSignificantly inhibited nih.gov
IL-6 ProductionSignificantly inhibited nih.gov
TNF-α ProductionSignificantly inhibited nih.gov
Modulation of Inflammatory Mediators (e.g., iNOS, COX-2, IL-6, TNF-α)

Anti-adipogenic Mechanisms

Lactucin has demonstrated anti-adipogenic properties, inhibiting the differentiation of preadipocytes into mature adipocytes. nih.govdntb.gov.uabiocrick.com This effect appears to be largely limited to the early stages of adipogenesis, specifically inhibiting mitotic clonal expansion (MCE), a critical step in adipocyte differentiation. nih.govdntb.gov.uabiocrick.com

The anti-adipogenic mechanism of Lactucin is linked to the downregulation of the JAK2/STAT3 signaling pathway. nih.govresearchgate.netdntb.gov.ua Studies in 3T3-L1 cells have shown that Lactucin treatment leads to significantly lower levels of phosphorylated JAK2 and phosphorylated STAT3. nih.govdntb.gov.ua Activation of STAT3 by a pharmacological activator (colivelin) was found to alleviate the inhibitory effect of Lactucin on adipogenesis, suggesting that STAT3 inactivation is a limiting factor for Lactucin's anti-adipogenic effect. nih.govdntb.gov.uabiocrick.com This indicates that Lactucin exerts its anti-adipogenesis effect through the downregulation of the JAK2/STAT3 signaling pathway, which is known to regulate transcription factors like PPARγ and C/EBPα involved in adipogenesis. nih.gov

Data on the effect of Lactucin on adipogenesis in 3T3-L1 cells:

Treatment DurationLipid Accumulation Inhibition
Days 0-6Significant inhibition nih.gov
Days 2-6Significant inhibition nih.gov
Days 4-6Less inhibition compared to early treatment nih.gov

Lactucin treatment also resulted in lower levels of lipid synthesis markers in 3T3-L1 cells. dntb.gov.uabiocrick.com

JAK2/STAT3 Signaling Pathway Downregulation

Studies investigating Lactucin's anti-adipogenic properties have identified the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway as a key target. Research indicates that Lactucin can inhibit adipogenesis, the process of fat cell formation, by downregulating the JAK2/STAT3 signaling pathway. mpg.de Specifically, Lactucin treatment has been shown to lead to significantly lower levels of phosphorylated JAK2 and phosphorylated STAT3 in cells. mpg.de This suggests that Lactucin interferes with the activation of this pathway. The downregulation of JAK2/STAT3 signaling is considered one of the potential mechanisms contributing to Lactucin's anti-adipogenic effects. mpg.de Furthermore, studies on liver fibrosis have also indicated that Lactucin can reverse the condition by inhibiting the TGF-β1/STAT3 signaling pathway.

Inhibition of Mitotic Clonal Expansion (MCE)

The anti-adipogenic effect of Lactucin is closely linked to its ability to inhibit mitotic clonal expansion (MCE). mpg.de MCE is a critical proliferative phase that occurs during the early stages of adipocyte differentiation. mpg.de Lactucin treatment has been observed to prevent cells from undergoing MCE. mpg.de This inhibition of MCE is thought to be a consequence of the downregulation of the JAK2/STAT3 signaling pathway mediated by Lactucin. mpg.de By inhibiting MCE, Lactucin effectively suppresses the proliferation of preadipocytes, thereby hindering their differentiation into mature adipocytes. mpg.de Lactucin treatment has been shown to arrest the cell cycle at the G0/G1 phase, preventing the mitotic clonal expansion of cells. mpg.de This arrest is associated with a significant reduction in Cyclin-dependent kinase 2 (CDK2) levels and sustained expression of p21 and p27. mpg.de

Antimalarial Mechanisms

Lactucin has demonstrated antimalarial activity. uni.lucalpaclab.comnih.gov

Inhibition of Plasmodium falciparum Growth

Lactucin has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Studies have reported that Lactucin, along with Lactucopicrin, can prevent the growth of Plasmodium falciparum strains, including the HB3 clone of strain Honduras-1. Complete inhibition of this strain was observed with Lactucin at a concentration of 10 µg/mL, and with Lactucopicrin at 50 µg/mL. The demonstrated activity against P. falciparum highlights Lactucin's potential as an antimalarial compound.

Molecular Interactions with Parasite Proteins (e.g., Hsp90)

Investigations into the molecular mechanisms underlying Lactucin's antimalarial activity have included studies on its interactions with parasite proteins. Molecular docking studies have suggested that Lactucin can bind to the Plasmodium falciparum heat shock protein 90 (Hsp90). These studies indicated a binding energy of -5.5 kcal/mol for the interaction between Lactucin and P. falciparum Hsp90. While further research is needed to fully elucidate the significance of this interaction, it provides a potential avenue for understanding how Lactucin exerts its effects against the malaria parasite.

Analgesic and Sedative Mechanisms

Lactucin possesses analgesic (pain-relieving) and sedative properties. uni.lu

Interaction with Central Nervous System Receptors (e.g., GABA_A receptor)

The analgesic and sedative effects of Lactucin are speculated to involve modulation of receptors in the central nervous system, particularly the gamma-aminobutyric acid type A (GABA_A) receptor. uni.lu Research suggests that Lactucin can bind to the GABA_A-benzodiazepine (BDZ) receptor. Studies evaluating the sleep-enhancing effects of lettuce extracts, which contain Lactucin and Lactucopicrin, have shown that these extracts inhibited the binding of [³H]-flumazenil in a concentration-dependent manner. Flumazenil is a known antagonist of the GABA_A-BDZ receptor. The affinity of Lactucin and Lactucopicrin for the GABA_A-BDZ receptor was reported to be 80.7% and 55.9%, respectively. These findings suggest that Lactucin may promote sleep and exert sedative effects through a GABAergic mechanism by binding to the GABA_A receptor.

CompoundBinding Affinity to GABA_A-BDZ Receptor (%)
Lactucin80.7
Lactucopicrin55.9

Hepatoprotective and Anti-fibrotic Mechanisms

Studies suggest that lactucin may exert hepatoprotective and anti-fibrotic effects through multiple mechanisms. nih.gov

Transforming growth factor-beta 1 (TGF-β1) activation of hepatic stellate cells (HSCs) and the activation of transcriptional activator 3 (STAT3) are closely associated with hepatic fibrosis. nih.govscidb.cn Research indicates that lactucin can inhibit the activation of HSC-T6 cells induced by TGF-β1. nih.govscidb.cn It has been shown to promote apoptosis in HSC-T6 cells and inhibit the nuclear translocation of STAT3 and phosphorylated STAT3 (p-STAT3). nih.govscidb.cn Furthermore, lactucin significantly inhibited the protein expression of Smad3 and TGF-β1, while significantly enhancing the expression of TLR4 and Smad7 proteins in HSC-T6 cells stimulated with TGF-β1. nih.govscidb.cn

The gut microbiota and its metabolites, such as short-chain fatty acids (SCFAs), are closely linked to hepatic fibrosis. nih.govscidb.cnmdpi.com SCFAs like acetate (B1210297), propionate, and butyrate (B1204436) are produced by the fermentation of dietary fiber by gut bacteria and can influence various metabolic pathways. mdpi.commdpi.com Studies have investigated the role of lactucin in liver fibrosis associated with SCFAs. nih.govresearchgate.net In vivo experiments showed that lactucin treatment in mice with liver fibrosis resulted in significantly higher levels of acetic acid, butyric acid, and valeric acid in the intestine compared to untreated mice with liver fibrosis. nih.govscidb.cn These findings suggest that lactucin's preventive mechanism against liver fibrosis may involve improving enterohepatic circulation by regulating intestinal microorganism metabolites like acetic acid and butyric acid, which in turn could regulate the STAT3 and TGF-β1 signaling pathway through the "gut-liver axis". nih.govscidb.cn

TGF-β1/STAT3 Signaling Pathway Inhibition

Antimicrobial and Antifungal Activity Mechanisms

Sesquiterpene lactones, including lactucin, are known for their broad-spectrum biological potential, including antimicrobial properties. nih.gov While the precise mechanisms of lactucin's antimicrobial and antifungal activity are still under investigation, the presence of the α,β-unsaturated γ-lactone moiety in sesquiterpene lactones is often related to their mechanism of action, although other structural features also play a role. nih.gov Extracts containing lactucin and lactucopicrin have shown antibacterial activity against various bacterial strains, including Pseudomonas fuscovaginae and Escherichia coli. plantfungalres.azresearchgate.net They have also demonstrated antifungal activity against Candida albicans. plantfungalres.az

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft. wikipedia.org Research suggests that lactucin and its derivatives, such as lactucopicrin, can inhibit AChE activity. wikipedia.orgmdpi.com Studies using calorimetric and docking simulation models have shown interactions between sesquiterpene lactones and AChE. mdpi.com While lactucopicrin demonstrated a stronger ability to inhibit acetylcholine hydrolysis in one study, extracts containing different sesquiterpene lactones showed more efficient enzyme activity inhibition, suggesting complementary binding patterns to the AChE active site. mdpi.com The mechanism often involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine. wikipedia.orgyoutube.com

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is an enzyme involved in the hydrolysis of carbohydrates in the digestive system, leading to glucose production. nih.govresearchgate.net Inhibiting this enzyme can help reduce postprandial hyperglycemia. researchgate.net Lactucin has demonstrated inhibitory effects on alpha-glucosidase. nih.govnih.govacs.org Enzyme kinetic studies revealed that lactucin inhibits alpha-glucosidase through a noncompetitive inhibition mechanism. nih.govnih.govacs.orgresearchgate.net This suggests that lactucin binds to a site on the enzyme distinct from the substrate binding site, altering the enzyme's conformation and reducing its activity. nih.govresearchgate.net Fluorescence spectroscopy results support the formation of lactucin-alpha-glucosidase complexes through static quenching, and analyses like circular dichroism and Fourier transform infrared spectroscopy indicate that the interaction modifies the enzyme's conformation. nih.govresearchgate.net

Data Table: Alpha-Glucosidase Inhibitory Activity

CompoundIC₅₀ (μM)Inhibition Mechanism
Lactucin52.76 ± 0.21Noncompetitive
Lactucopicrin17.71 ± 0.64Competitive
Acarbose195.2 ± 0.30Positive control

Note: Data derived from research on Cichorium glandulosum extracts. nih.govnih.govacs.orgresearchgate.net

Preclinical Pharmacological Investigations (In Vivo Models)

Preclinical pharmacological investigations utilize in vivo models, such as rodents and other animal species, to evaluate the effects of a compound on a whole organism and specific biological functions or systems. wuxiapptec.compharmafocusasia.com These studies are crucial for assessing the potential efficacy and safety of a compound before human clinical trials. wuxiapptec.comaristo-group.com

In vivo studies have been conducted to evaluate lactucin's effects, particularly in the context of liver fibrosis. Experiments using C57BL/6 mice injected with CCl₄ to induce liver fibrosis have shown that treatment with lactucin alleviated liver fibrosis. nih.govscidb.cn This was evidenced by a reduction in inflammatory factors, collagen deposition, liver injury, and the expression of fibrosis-related factors. nih.govscidb.cn Specifically, the expression of Smad3 and TGF-β1 proteins was significantly suppressed, while Smad7 protein expression was significantly increased in the liver tissues of lactucin-treated mice. nih.govscidb.cn These in vivo findings support the in vitro mechanistic studies regarding the inhibition of the TGF-β1/STAT3 pathway and highlight the potential of lactucin in mitigating liver fibrosis. nih.govscidb.cn

Preclinical studies also encompass areas such as ADME (Absorption, Distribution, Metabolism, and Excretion) studies and toxicological evaluations to understand how a compound behaves in a biological system and to identify potential adverse effects. wuxiapptec.comaristo-group.com While the provided information focuses on efficacy mechanisms, comprehensive preclinical development involves these additional investigations to provide a robust data package for potential clinical translation. wuxiapptec.comaristo-group.com

Anticancer Activity in Animal Models

Studies have investigated the potential anticancer properties of Lactucin and related sesquiterpene lactones. While some research points to the cytotoxic and pro-apoptotic effects of Lactucin and its derivatives in in vitro cancer cell lines, detailed data specifically on Lactucin's efficacy and mechanisms in animal models of cancer is limited in the available literature. Sesquiterpene lactones, as a class, have been explored for their anticancer potential, with some studies on other compounds in xenograft models. frontiersin.orgnih.gov However, specific comprehensive findings on Lactucin's direct anticancer activity in animal models were not prominently detailed in the reviewed research.

Anti-inflammatory Efficacy in Animal Models

Lactucin has demonstrated anti-inflammatory properties in various experimental settings, including animal models. Studies investigating liver fibrosis in mice have shown that Lactucin treatment leads to a reduction in inflammatory factors. researchgate.netresearchgate.netnih.gov While specific detailed data on Lactucin's anti-inflammatory efficacy in general inflammatory animal models (such as paw edema) was not extensively available in the provided information, its role in reducing inflammation in the context of liver fibrosis highlights its potential in modulating inflammatory responses in vivo. researchgate.netresearchgate.netnih.gov In vitro studies have indicated that Lactucin can regulate the MAPK signaling pathway, affecting the phosphorylation of p38, ERK, and AKT proteins, and reducing the expression and release of pro-inflammatory mediators like iNOS, COX-2, IL-6, and NO in activated macrophages. frontiersin.orgmedchemexpress.com

Anti-adipogenic Effects in Animal Models

Research in animal models has indicated that Lactucin possesses anti-adipogenic effects. In studies involving male C57BL/6 mice fed a high-fat diet, treatment with Lactucin resulted in lower body mass and reduced weight gain over a period of seven weeks compared to control groups. mdpi.comnih.govresearchgate.netdntb.gov.ua These findings suggest that Lactucin can prevent diet-induced obesity in mice. mdpi.comnih.govresearchgate.netdntb.gov.ua

Further mechanistic investigations, including in vitro studies on 3T3-L1 cells, support these observations by showing that Lactucin treatment leads to significantly less lipid accumulation during adipocyte differentiation and lower levels of lipid synthesis markers. mdpi.comnih.govresearchgate.netdntb.gov.ua The anti-adipogenic property of Lactucin appears to be primarily effective during the early stages of adipogenesis. mdpi.comnih.govresearchgate.netdntb.gov.ua Mechanistically, Lactucin-treated cells fail to undergo mitotic clonal expansion (MCE), a crucial step in adipogenesis. mdpi.comnih.govresearchgate.netdntb.gov.ua This arrest in MCE is suggested to result from the reduced phosphorylation of JAK2 and STAT3, indicating that Lactucin may inhibit adipogenesis through the downregulation of the JAK2/STAT3 signaling pathway. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net Activation of STAT3 was shown to potentially restore lipid accumulation in the presence of Lactucin, further supporting the role of STAT3 inactivation as a limiting factor in Lactucin's anti-adipogenesis effect in these cells. mdpi.comnih.govresearchgate.netdntb.gov.ua

Table 1: Effects of Lactucin on Body Mass and Adipose Tissue in High-Fat Diet Mice

Treatment GroupObservation PeriodEffect on Body MassEffect on Weight GainEffect on Adipose Tissue MassProposed Mechanism
Lactucin-treatedSeven weeksLowerLowerLowerDownregulation of JAK2/STAT3 pathway
Vehicle-treatedSeven weeksControlControlControl-

Analgesic and Sedative Effects in Animal Models

Lactucin and its derivatives have been evaluated for their analgesic and sedative properties in animal models, particularly mice. Studies using thermal models of nociception, such as the hot plate and tail-flick tests, have demonstrated that Lactucin exhibits analgesic effects. researchgate.netnih.gov In the hot plate test, Lactucin showed analgesic effects comparable to that of ibuprofen (B1674241) at certain dose levels. researchgate.netnih.gov Similarly, in the tail-flick test, the analgesic activities were comparable to ibuprofen at different dose levels. researchgate.netnih.gov Among Lactucin and its derivatives Lactucopicrin and 11β,13-dihydrolactucin, Lactucopicrin appeared to be the most potent analgesic. researchgate.netnih.gov

In addition to its analgesic effects, Lactucin has also demonstrated sedative properties in mice. medchemexpress.comresearchgate.netnih.gov In the spontaneous locomotor activity test, both Lactucin and Lactucopicrin showed sedative effects, while 11β,13-dihydrolactucin did not. researchgate.netnih.govnih.gov The sedative effects are speculated to involve the modulation of the GABAA receptor. wikipedia.orgnih.govjst.go.jp Extract from green romaine lettuce containing Lactucin and Lactucopicrin was shown to enhance sleep in a pentobarbital-induced sleep model in mice, acting via a GABAergic mechanism. jst.go.jp This extract increased sleep latency and duration. jst.go.jp

Table 2: Analgesic and Sedative Effects of Lactucin in Mice Models

ActivityTest ModelObserved EffectComparison to Standard Drug (Ibuprofen)Sedative Effect (Spontaneous Locomotor Activity)Proposed Mechanism
AnalgesicHot plate testShowed analgesic effectsComparableNot applicableNot specified
AnalgesicTail-flick testShowed analgesic activitiesComparableNot applicableNot specified
SedativeSpontaneous locomotor activity testDecreased spontaneous locomotor activityNot applicableShowed sedative propertiesModulation of GABAA receptor
Sleep EnhancementPentobarbital-induced sleep modelIncreased sleep latency and duration (using extract containing Lactucin)Not applicableShowed sleep potentiationGABAergic mechanism

Hepatoprotective and Anti-fibrotic Effects in Animal Models

Recent research in animal models has highlighted the hepatoprotective and anti-fibrotic potential of Lactucin. Studies conducted on mouse models of liver fibrosis have demonstrated that Lactucin treatment effectively alleviates fibrotic changes. researchgate.netresearchgate.netnih.gov This was evidenced by a reduction in key indicators of liver damage and fibrosis, including decreased inflammatory factors, reduced collagen deposition, and lower expression of liver injury and fibrosis-related factors. researchgate.netresearchgate.netnih.gov

The mechanisms underlying Lactucin's anti-fibrotic effects involve the modulation of significant signaling pathways. Lactucin treatment was shown to inhibit the TGF-β1/STAT3 signaling pathway, which plays a crucial role in the development of liver fibrosis. researchgate.netresearchgate.netnih.gov Specifically, Lactucin inhibited the nuclear translocation of STAT3 and phosphorylated STAT3 (p-STAT3). researchgate.netresearchgate.netnih.gov It also significantly suppressed the protein expression of Smad3 and TGF-β1, while enhancing the expression of Smad7, a protein known to inhibit TGF-β signaling. researchgate.netresearchgate.netnih.gov

Furthermore, Lactucin's beneficial effects on liver fibrosis appear to be linked to its influence on the gut-liver axis. researchgate.netresearchgate.netnih.gov The study found that levels of beneficial short-chain fatty acids (SCFAs), specifically acetic acid, butyric acid, and valeric acid, were significantly higher in the intestine of Lactucin-treated mice compared to mice with liver fibrosis that did not receive Lactucin. researchgate.netresearchgate.netnih.gov This suggests that Lactucin may improve enterohepatic circulation by regulating the metabolites of intestinal microorganisms, which in turn can modulate the STAT3 and TGF-β1 signaling pathway through the gut-liver axis to combat liver fibrosis. researchgate.netresearchgate.netnih.gov

Table 3: Effects of Lactucin on Liver Fibrosis in Mouse Models

Observed EffectKey Indicators AffectedInvolved Signaling PathwaysGut-Liver Axis Modulation
Alleviation of Liver FibrosisReduced inflammatory factors, decreased collagen deposition, lower fibrosis markersTGF-β1/STAT3Increased intestinal levels of acetic acid, butyric acid, and valeric acid (SCFAs)
Inhibition of Signaling PathwayInhibition of nuclear translocation of STAT3 and p-STAT3, suppressed Smad3 and TGF-β1TGF-β1/STAT3Regulation of STAT3 and TGF-β1 signaling via metabolites from intestinal microorganisms
Enhanced Protein ExpressionIncreased Smad7 expressionTGF-β1 signaling-

Structure Activity Relationship Sar Studies of Lactucin and Its Derivatives

Significance of the α-Methylene-γ-Lactone Group

The α-methylene-γ-lactone moiety is a prominent structural feature in many biologically active sesquiterpene lactones, including lactucin. mdpi.comresearchgate.netencyclopedia.pubencyclopedia.pubtandfonline.com This functional group is often considered crucial for their observed biological effects, particularly their cytotoxic, antitrypanosomal, and anti-inflammatory actions. encyclopedia.pubencyclopedia.pub The α-methylene-γ-lactone group acts as an electrophilic center, capable of undergoing Michael addition reactions with nucleophiles, such as the thiol groups of cysteine residues in proteins. encyclopedia.pubencyclopedia.pubtandfonline.comresearchgate.net This alkylation of proteins can affect various cellular processes, including gene regulation, protein synthesis, and cell metabolism, contributing to the biological activity of these compounds. encyclopedia.pubencyclopedia.pub

However, the significance of the α-methylene-γ-lactone group can vary depending on the specific biological activity and the presence of other functional groups. For instance, some studies suggest that an ester group at the C-8 position might be more critical for cytotoxicity in certain cancer cell lines than the α-methylene-γ-lactone moiety. uminho.ptnih.gov

Influence of Ester Groups on Biological Activity (e.g., C-8 esterification)

Esterification at the C-8 position of the lactucin scaffold significantly influences the biological activity of its derivatives. ingentaconnect.comresearchgate.net Lactucopicrin, a derivative of lactucin esterified at C-8 with 4-hydroxyphenylacetic acid, is often found alongside lactucin and exhibits enhanced biological activity in several assays. nih.govwur.nlwikipedia.orgnih.gov

For example, lactucopicrin has demonstrated higher analgesic potency compared to lactucin. nih.gov This increased activity has been attributed, in part, to the ester group enhancing membrane permeability. In studies evaluating α-glucosidase inhibitory activity, lactucopicrin showed a lower IC₅₀ value (17.71 ± 0.64 μM) than lactucin (52.76 ± 0.21 μM), indicating a greater inhibitory effect. acs.org Molecular docking studies suggest that the 4-hydroxyphenylacetic acid ester group in lactucopicrin forms an extra hydrogen bond, leading to stronger binding affinity to the enzyme compared to lactucin. acs.org

Conversely, studies on anticancer activity of lactucin-like guaianolides have indicated that the ester group at position 8 plays a major role. ingentaconnect.comresearchgate.net For example, 11β,13-dihydrolactucopicrin, which lacks the α-methylene group but possesses an ester group at C-8, was found to be more cytotoxic to certain cancer cells than lactucin. uminho.ptnih.gov

Here is a table summarizing the comparative activity of Lactucin and Lactucopicrin in α-glucosidase inhibition:

CompoundIC₅₀ (μM)Inhibition Mechanism
Lactucin52.76 ± 0.21 acs.orgNoncompetitive acs.org
Lactucopicrin17.71 ± 0.64 acs.orgCompetitive acs.org
Acarbose195.2 ± 0.30 acs.orgPositive control

Lactucin derivatives esterified at C-8 with various acids, such as acetic, methacrylic, and 4-hydroxyphenylacetic acids, have been identified in different Lactuca species, highlighting the natural variation and potential for diverse activities based on the ester group. researchgate.netresearchgate.net

Role of Specific Functional Groups in Target Binding

Beyond the α-methylene-γ-lactone and ester groups, other functional groups on the lactucin scaffold contribute to its interaction with biological targets. Lactucin possesses a hydroxyl group at C-4, a hydroxymethyl group at C-9, and a methyl group at C-6. These groups can influence the compound's solubility, hydrogen bonding capabilities, and steric interactions with binding sites on proteins and enzymes.

The electrophilic nature of the α-methylene-γ-lactone moiety allows it to react with nucleophilic residues, particularly cysteine thiols, in target proteins through Michael addition, leading to irreversible alkylation. encyclopedia.pubencyclopedia.pubtandfonline.comresearchgate.net This mechanism is considered key for the cytotoxic and anti-inflammatory effects of many sesquiterpene lactones. encyclopedia.pubencyclopedia.pub

Studies investigating the interaction of lactucin and its derivatives with specific biological targets, such as SARS-CoV-2 proteases, have provided insights into the role of different functional groups. While lactucin showed inhibitory activity against SARS-CoV-2 PLpro, lactucopicrin and 11β,13-dihydrolactucopicrin exhibited higher effects against SARS-CoV-2 Mpro. rsc.org This suggests that variations in functional groups and their positions influence the binding affinity and inhibitory potency towards different enzymes.

Molecular docking studies can help predict the binding interactions between lactucin derivatives and target proteins, illustrating the role of specific functional groups in forming hydrogen bonds, hydrophobic interactions, and other stabilizing forces within the binding pocket. acs.orgbohrium.comresearchsquare.com For instance, the hydroxyl groups and the carbonyl oxygens of the lactone ring and ester groups are potential hydrogen bond donors and acceptors, respectively.

Conformational and Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the different spatial orientations a molecule can adopt through rotation around single bonds (conformation) play a significant role in the biological activity of sesquiterpene lactones. researchgate.netsolubilityofthings.comuac.pt The specific conformation and stereochemistry of lactucin and its derivatives can influence their ability to access and bind to their biological targets effectively. researchgate.netsolubilityofthings.com

Sesquiterpene lactones can have different stereochemistries at the ring junctions, typically being either cis-fused or trans-fused. researchgate.netuac.pt This difference in stereochemistry can impact their interactions with biological molecules, including receptors and enzymes. researchgate.net While research has shown that the stereochemistry of sesquiterpene lactone ring junctions can influence interactions, such as feeding deterrence in herbivores, the specific impact of conformational and stereochemical variations on the diverse biological activities of lactucin and its derivatives in other contexts is an active area of investigation. researchgate.net The precise spatial orientation of the reactive α-methylene-γ-lactone group and other functional groups is critical for their ability to interact with the active sites of target proteins through mechanisms like Michael addition. encyclopedia.pubencyclopedia.pubtandfonline.comresearchgate.net

Synthesis and Biological Evaluation of Lactucin Derivatives and Analogues

Semisynthesis of Lactucin Analogues for Biological Screening

Semisynthesis plays a crucial role in generating a diverse set of Lactucin analogues for biological screening. This approach typically utilizes readily available natural sesquiterpene lactones, such as Lactucin (Lc) and 11β,13-dihydrolactucin (DHLc), isolated from plant sources like chicory, as starting materials. mdpi.comnih.govresearchgate.netresearchgate.net These precursors can be modified through targeted chemical reactions to produce derivatives with altered structural features, which may lead to modulated biological properties.

A standardized extraction and purification method for isolating significant quantities of 11,13-dihydrolactucin and Lactucin from chicory roots has been developed, facilitating their use as starting materials for semisynthesis. mdpi.comnih.govresearchgate.netresearchgate.net This process involves water maceration of chicory root powder, followed by liquid-liquid extraction and reversed-phase chromatography. mdpi.comresearchgate.netresearchgate.net On a larger scale, the extraction of 750 g of freeze-dried chicory root powder yielded substantial amounts of 11,13-dihydrolactucin (642.3 ± 76.3 mg) and Lactucin (175.3 ± 32.9 mg). mdpi.comresearchgate.netresearchgate.net

In Vitro and In Vivo Evaluation of Synthetic Derivatives' Bioactivities

Synthetic Lactucin derivatives and analogues generated through semisynthesis or de novo routes are subjected to rigorous in vitro and in vivo testing to evaluate their biological activities. These evaluations aim to understand their potential therapeutic effects and mechanisms of action.

Studies have investigated the in vitro and in vivo activities of Lactucin and its derivatives, including their anti-inflammatory and potential antimalarial effects. wikipedia.orgwikipedia.orgnih.govmdpi.comgoogle.comdntb.gov.ua For instance, Lactucin and lactucopicrin have demonstrated antimalarial effects in vitro. wikipedia.org 11β,13-Dihydrolactucin has shown promising anti-inflammatory potential in both in vitro and in vivo models of intestinal inflammation, affecting several aspects of the cellular inflammatory response. researchgate.net

In vitro assays are commonly used to screen the biological activity of synthetic derivatives. These can include cell-based assays to assess cytotoxicity, anti-inflammatory effects (e.g., inhibition of COX-2, iNOS, TNF-α, IL-1β, NO production), or other specific activities depending on the intended application. nih.govbohrium.com For example, the anti-inflammatory potential of sesquiterpene lactone-containing extracts from Cichorium intybus has been evaluated in vitro using RAW 264.7 murine macrophages stimulated with LPS, measuring the inhibition of various inflammatory mediators. nih.gov

In vivo studies provide crucial information on the efficacy and effects of synthetic derivatives within a living system. Animal models are often used to evaluate activities such as anti-inflammatory effects (e.g., paw edema models, arthritis models) or other relevant biological responses. nih.govdntb.gov.ua Research has shown that Lactucin and lactucopicrin exhibit analgesic and sedative effects in mice. mdpi.com

Furthermore, in silico studies, such as molecular docking, are often employed in conjunction with in vitro and in vivo evaluations to provide insights into the potential interactions between synthetic derivatives and biological targets, such as enzymes or receptors. researchgate.netbohrium.comrsc.org This helps in understanding the potential mechanisms of action and guiding the design of further derivatives. For example, molecular docking has been used to study the interaction of Lactucin and its derivatives with SARS-CoV-2 proteases Mpro and PLpro. researchgate.netrsc.org

The evaluation of synthetic Lactucin derivatives contributes to understanding the structure-activity relationships of this class of compounds, which is essential for the rational design of new molecules with improved properties.

Future Research Directions and Potential Applications

Elucidation of Uncharacterized Biosynthetic Steps

While parts of the sesquiterpene lactone (STL) biosynthetic pathway in chicory have been elucidated, several enzymatic conversions remain uncharacterized. The common terpene precursor farnesyl pyrophosphate (FPP) is cyclized to germacrene A by germacrene A synthase (CiGAS). nih.govacs.org Subsequent steps involve cytochrome P450 enzymes, including germacrene A oxidase (CiGAO), costunolide (B1669451) synthase (CiCOS), and kauniolide (B3029866) synthase (CiKLS), leading to the formation of kauniolide. nih.govacs.org Lactucin synthase (CiLCS), a CYP71 enzyme, has been identified as converting 8-deoxylactucin (B1214627) to lactucin. nih.govacs.org However, the steps between kauniolide and 8-deoxylactucin, as well as further modifications like conjugations with 4-hydroxyphenyl acetate (B1210297) and oxalate (B1200264) and reduction of the 11,13-double bond, require further investigation to fully map the pathway. nih.govresearchgate.net Understanding these uncharacterized steps is crucial for potential metabolic engineering efforts to optimize lactucin production or generate novel derivatives.

Identification of Novel Molecular Targets for Lactucin

Research into the molecular targets of lactucin is ongoing. While some studies suggest modulation of the GABAA receptor for its sedative and analgesic effects, and in vitro antimalarial activity has been observed, a comprehensive understanding of its interactions at the molecular level is still developing. wikipedia.orgwikipedia.org Sesquiterpene lactones, in general, are known to interact with various biological targets, including transcription factors and other players in pro-inflammatory signaling. nih.gov Identifying the specific molecular targets of lactucin is essential for understanding its mechanisms of action and exploring its potential in treating various conditions. Studies have begun to explore lactucin's interaction with proteins involved in apoptosis and cell cycle regulation in the context of anticancer research. researchsquare.comresearchgate.net

Development of Lactucin-Based Research Probes

The development of lactucin-based research probes could significantly advance the study of its biological activities and molecular targets. These probes, potentially modified forms of lactucin with attached tags (e.g., fluorescent or affinity tags), could be used to visualize its distribution in cells and tissues or to isolate and identify the proteins it interacts with. Such tools would be invaluable for detailed mechanistic studies and target validation.

Comparative Studies with Other Sesquiterpene Lactones

Comparative studies with other sesquiterpene lactones (STLs) are vital to understand the structure-activity relationships within this class of compounds and to highlight the unique properties of lactucin. STLs exhibit a wide range of biological effects, including antitumor, anti-inflammatory, and antimicrobial activities. researchgate.netmdpi.com Comparing the effects of lactucin with structurally related STLs, such as lactucopicrin and 11β,13-dihydrolactucin, which are also found in chicory and lettuce, can help elucidate which structural features are responsible for specific activities. wikipedia.orgnih.govsemanticscholar.org For instance, comparative studies have shown differences in the acetylcholinesterase inhibitory activity between lactucin and lactucopicrin, suggesting that structural variations influence their potency. mdpi.com

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Lactucin Research

Integrating omics technologies, such as metabolomics and proteomics, offers a holistic approach to lactucin research. Metabolomics can provide a comprehensive profile of metabolites affected by lactucin treatment, offering insights into the metabolic pathways it influences. nih.govmdpi.com Proteomics can reveal changes in protein expression levels and post-translational modifications in response to lactucin, helping to identify its protein targets and understand the cellular processes it modulates. nih.govfrontiersin.org Combining these technologies can provide a more complete picture of lactucin's biological effects and mechanisms of action. For example, transcriptomics and experimental tests have been used to analyze the hypolipidemic effects of lactucin and lactucopicrin, suggesting their potential as hepatoprotective agents by regulating multiple genes and proteins involved in fatty acid oxidation metabolic signaling. researchgate.net

Advanced In Silico Modeling and Molecular Docking Studies

Advanced in silico modeling and molecular docking studies play a crucial role in predicting the interactions of lactucin with potential protein targets and understanding the binding affinities. researchgate.netresearchgate.netnih.gov These computational approaches can complement experimental studies by providing atomic-level insights into the binding modes and interactions, guiding the design of new experiments or the modification of lactucin's structure to enhance its activity or selectivity. oamjms.eu Molecular docking has been used to study the interaction of lactucin and its derivatives with proteins involved in antimalarial activity and apoptosis induction in cancer cells. researchsquare.comresearchgate.netresearchgate.net These studies can help prioritize potential targets for experimental validation and accelerate the drug discovery process.

Q & A

Q. How can researchers standardize lactucin quantification across plant tissues to ensure reproducibility?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a reversed-phase C18 column and UV detection at 254 nm, as validated in studies comparing in vitro and natural plant tissues. Calibration curves should be constructed using purified lactucin standards, and extraction protocols must specify solvent systems (e.g., methanol:water gradients) and tissue homogenization techniques to minimize variability .
  • Data Consideration : Report lactucin concentrations relative to tissue dry weight and account for matrix effects (e.g., interference from other sesquiterpene lactones).

Q. What plant tissue selection criteria optimize lactucin yield for biochemical studies?

  • Methodological Answer : Prioritize juvenile roots and flowering-stage roots in natural plants, as these tissues show higher lactucin accumulation compared to leaves. For in vitro studies, callus cultures induced with 4 mg/L BAP yield regenerated plants with quantifiable lactucin levels .
  • Experimental Design : Include tissue-specific controls (e.g., leaf vs. root extracts) and validate biosynthetic pathway activity via RT-PCR for genes like LsGAS (germacrene A synthase).

Q. What experimental controls are critical when assessing lactucin’s antibacterial activity?

  • Methodological Answer : Use negative controls (solvent-only treatments) and positive controls (e.g., ampicillin for E. coli). Standardize bacterial inoculum density (e.g., 0.5 McFarland standard) and include replicates to account for growth variability. Antibacterial assays should measure minimum inhibitory concentrations (MICs) with lactucin dose-response curves .

Advanced Research Questions

Q. How do conflicting reports on lactucin’s antibacterial efficacy against Gram-positive vs. Gram-negative bacteria arise, and how can these contradictions be resolved?

  • Methodological Answer : Discrepancies often stem from differences in bacterial strain selection, lactucin purity (>95% recommended), or assay conditions (e.g., broth microdilution vs. disk diffusion). Address contradictions by:
    • Conducting comparative studies using standardized bacterial strains (e.g., ATCC references).
    • Analyzing lactucin’s interaction with bacterial membranes via fluorescence microscopy or molecular docking simulations.
    • Reporting full experimental parameters (pH, temperature, solvent carriers) to enable cross-study validation .

Q. What experimental designs can elucidate lactucin’s biosynthetic regulation under abiotic stress?

  • Methodological Answer : Employ factorial designs to test variables like light intensity, salinity, or jasmonic acid exposure. Quantify lactucin levels alongside transcriptomic data (RNA-seq) to correlate stress-induced gene expression with metabolite production. Use orthogonal partial least squares (OPLS) regression to identify key regulatory nodes .
  • Data Analysis : Apply pathway enrichment analysis (e.g., KEGG) to pinpoint stress-responsive genes in the sesquiterpene lactone pathway.

Q. How can researchers address low lactucin yields in in vitro cultures despite optimized hormone treatments?

  • Methodological Answer : Investigate epigenetic factors (e.g., DNA methylation) using inhibitors like 5-azacytidine. Combine elicitors (e.g., fungal polysaccharides or methyl jasmonate) with subculture timing adjustments to enhance secondary metabolite production. Validate results via LC-MS/MS and compare with wild-type metabolite profiles .

Methodological Frameworks for Lactucin Research

Q. Applying the PICOT Framework to Clinical Lactucin Studies

  • Population : Patients with bacterial infections resistant to conventional antibiotics.
  • Intervention : Lactucin-enriched extracts administered at varying dosages.
  • Comparison : Placebo or standard antibiotic treatment.
  • Outcome : Reduction in bacterial load or inflammatory markers.
  • Time : 7–14 days post-treatment.
  • Use Case : Guides hypothesis-driven research on lactucin’s therapeutic potential while ensuring ethical and clinical relevance .

Q. Statistical Tools for Resolving Data Contradictions

  • Multivariate Analysis : Principal component analysis (PCA) to identify outliers in lactucin yield datasets.
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to assess lactucin’s average bioactivity and heterogeneity sources (e.g., extraction methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.